molecular formula C12H15N3O3S3 B2619298 3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole CAS No. 2097862-10-5

3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole

Cat. No.: B2619298
CAS No.: 2097862-10-5
M. Wt: 345.45
InChI Key: BILZBWCNKYQIMI-UHFFFAOYSA-N
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Description

3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidine ring, and an ethylthiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. One common approach involves the following steps:

    Synthesis of 5-Ethylthiophene-2-sulfonyl chloride: This can be achieved by reacting 5-ethylthiophene with chlorosulfonic acid under controlled conditions.

    Formation of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized by reacting an appropriate amine with a suitable carbonyl compound, followed by cyclization.

    Coupling Reaction: The 5-ethylthiophene-2-sulfonyl chloride is then reacted with the pyrrolidine derivative to form the sulfonylated pyrrolidine intermediate.

    Final Assembly: The sulfonylated pyrrolidine intermediate is then reacted with a thiadiazole precursor under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyrrolidine rings can be oxidized under suitable conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, particularly those containing multiple heterocyclic rings.

Mechanism of Action

The mechanism of action of 3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-({1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
  • 3-({1-[(5-Propylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole

Uniqueness

3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is unique due to the presence of the ethyl group on the thiophene ring, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different alkyl groups on the thiophene ring.

Properties

IUPAC Name

3-[1-(5-ethylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S3/c1-2-10-3-4-12(19-10)21(16,17)15-6-5-9(8-15)18-11-7-13-20-14-11/h3-4,7,9H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILZBWCNKYQIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NSN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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